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molecular formula C12H12O2 B8382015 4-hydroxy-1,1-dimethyl-2(1H)-naphthalenone

4-hydroxy-1,1-dimethyl-2(1H)-naphthalenone

Cat. No. B8382015
M. Wt: 188.22 g/mol
InChI Key: OVCJPMALLQMJKJ-UHFFFAOYSA-N
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Patent
US07538105B2

Procedure details

A solution of the product of Example 9E (2.25 g, 8.65 mmol) in dioxane (50 mL) was treated with 1 N HCl solution (60 mL) and the mixture was stirred at reflux for 6 hours, cooled to 25° C., diluted with ethyl acetate and water. The organic layer was washed with water (2×) and saturated sodium chloride solution (1×), dried(Na2SO4), filtered and concentrated in vacuo. The residue was triturated with ether and filtered.
Name
product
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH3:13])([CH3:12])[C:4](=[O:14])[C:3]=1C(OCC)=O.Cl>O1CCOCC1.C(OCC)(=O)C.O>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH3:12])([CH3:13])[C:4](=[O:14])[CH:3]=1

Inputs

Step One
Name
product
Quantity
2.25 g
Type
reactant
Smiles
OC1=C(C(C(C2=CC=CC=C12)(C)C)=O)C(=O)OCC
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
WASH
Type
WASH
Details
The organic layer was washed with water (2×) and saturated sodium chloride solution (1×), dried(Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
OC1=CC(C(C2=CC=CC=C12)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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